molecular formula C24H22N4O3S B11558135 N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide

N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B11558135
M. Wt: 446.5 g/mol
InChI Key: ZGQBAPSWIVWORB-WGOQTCKBSA-N
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Description

N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyanophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the cyanophenyl group through a condensation reaction. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydrazinecarbonyl compounds.

    Sulfonamide Derivatives: These compounds often exhibit antibacterial properties and are used in the treatment of infections.

    Hydrazinecarbonyl Compounds: Known for their applications in organic synthesis and as intermediates in the production of pharmaceuticals.

Uniqueness

What sets N-({N’-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O3S/c1-18-8-13-23(19(2)14-18)28(32(30,31)22-6-4-3-5-7-22)17-24(29)27-26-16-21-11-9-20(15-25)10-12-21/h3-14,16H,17H2,1-2H3,(H,27,29)/b26-16+

InChI Key

ZGQBAPSWIVWORB-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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